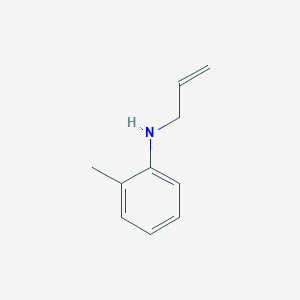

n-Allyl-2-methylaniline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-N-prop-2-enylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-3-8-11-10-7-5-4-6-9(10)2/h3-7,11H,1,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQNIEANPCTPPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20290704 | |

| Record name | n-allyl-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20290704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15316-91-3 | |

| Record name | NSC70446 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-allyl-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20290704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Allyl-ortho-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to n-Allyl-2-methylaniline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Allyl-2-methylaniline, also known as N-allyl-o-toluidine, is an aromatic amine of significant interest in the fields of organic synthesis and medicinal chemistry. Its molecular structure, featuring an allyl group attached to the nitrogen atom of 2-methylaniline (o-toluidine), provides a versatile scaffold for the synthesis of a wide array of complex molecules. The presence of the reactive allyl group and the nucleophilic secondary amine allows for a diverse range of chemical transformations, making it a valuable building block for novel heterocyclic compounds, which are often the core of pharmacologically active agents.[1]

This guide provides a comprehensive overview of n-Allyl-2-methylaniline, detailing its chemical and physical properties, a validated synthesis protocol, and its current and potential applications in research and drug development.

Core Chemical Identifiers and Properties

A clear identification of a chemical compound is paramount for scientific integrity and reproducibility. The key identifiers and physicochemical properties of n-Allyl-2-methylaniline are summarized below.

| Identifier | Value |

| Chemical Name | n-Allyl-2-methylaniline |

| Synonyms | N-Allyl-o-toluidine, 2-methyl-N-prop-2-enylaniline |

| CAS Number | 15316-91-3 |

| Molecular Formula | C₁₀H₁₃N |

| Molecular Weight | 147.22 g/mol |

| Appearance | Colorless to pale yellow liquid |

Synthesis of n-Allyl-2-methylaniline: A Validated Protocol

The synthesis of n-Allyl-2-methylaniline is most commonly achieved through the N-alkylation of 2-methylaniline (o-toluidine) with an allylating agent, such as allyl bromide. This reaction is a classic example of nucleophilic substitution, where the nitrogen atom of the aniline derivative acts as the nucleophile.[2] The choice of base and solvent is crucial to ensure high yield and selectivity, minimizing the potential for over-alkylation.

Experimental Protocol: N-allylation of 2-methylaniline

This protocol describes a reliable method for the synthesis of n-Allyl-2-methylaniline.

Materials:

-

2-methylaniline (o-toluidine)

-

Allyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methylaniline (1.0 eq) in anhydrous acetone.

-

Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the solution. The potassium carbonate acts as a base to deprotonate the amine, increasing its nucleophilicity, and to neutralize the hydrobromic acid formed during the reaction.

-

Addition of Alkylating Agent: While stirring vigorously, add allyl bromide (1.1 eq) dropwise to the mixture at room temperature. The dropwise addition helps to control the initial exothermic reaction.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude n-Allyl-2-methylaniline.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product.

Applications in Research and Drug Development

The unique structural features of n-Allyl-2-methylaniline make it a valuable intermediate in several areas of chemical research and development.

Precursor for Heterocyclic Synthesis

n-Allyl-2-methylaniline is a key starting material for the synthesis of various nitrogen-containing heterocyclic compounds. The allyl group can participate in a variety of cyclization reactions, such as intramolecular Heck reactions, to form substituted indoles and other related structures. These heterocyclic motifs are prevalent in many biologically active molecules.[1]

Role in Medicinal Chemistry

The allyl moiety is a recognized pharmacophore in drug design.[3][4] Its incorporation into a molecule can influence pharmacokinetic properties, such as membrane permeability and metabolic stability.[5] Furthermore, the allyl group can act as a reactive handle for further functionalization, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. N-alkylanilines, in general, are important building blocks for pharmaceuticals, including anticancer and antimicrobial agents.[6][7][8] For instance, some N-benzylaniline derivatives have shown potent activity as inhibitors of tubulin polymerization, a key target in cancer chemotherapy.[9]

Metabolic Considerations and Toxicity Profile

The metabolic fate of aniline derivatives is of critical importance in drug development due to the potential for the formation of toxic metabolites. The precursor to n-Allyl-2-methylaniline, o-toluidine, is known to undergo metabolic activation to reactive species that can bind to macromolecules like DNA, leading to carcinogenicity.[10] The primary metabolic pathway involves N-hydroxylation by cytochrome P450 enzymes in the liver, followed by further transformations that can generate electrophilic arylnitrenium ions.[10]

Given the structural similarity, it is crucial for researchers working with n-Allyl-2-methylaniline to consider potential metabolic liabilities and conduct thorough toxicological assessments.

Safety and Handling

n-Allyl-2-methylaniline should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[11] It is classified as a skin and eye irritant and may cause respiratory irritation.[11] The precursor, o-toluidine, is highly toxic and a probable human carcinogen.[12] Therefore, all necessary safety precautions for handling toxic and carcinogenic substances should be strictly followed during the synthesis and handling of n-Allyl-2-methylaniline and its precursors.

Conclusion

n-Allyl-2-methylaniline is a versatile and valuable building block in organic synthesis with significant potential in drug discovery and development. Its synthesis is straightforward, and its unique structural features allow for the construction of complex molecular architectures. A thorough understanding of its chemical properties, reactivity, and potential metabolic fate is essential for its effective and safe utilization in the laboratory. As the demand for novel therapeutic agents continues to grow, the importance of such versatile synthetic intermediates is poised to increase.

References

-

From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. PubMed Central. [Link]

-

On the application of asymmetric transition metal catalyzed allylic substitutions: Studies on the total synthesis of the natural metastasis. Universität zu Köln. [Link]

-

From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. Journal of Medicinal Chemistry. [Link]

-

N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed. [Link]

- Synthesis of n-methylaniline.

-

Catalytic N-Alkylation of Anilines. ResearchGate. [Link]

-

N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate. [Link]

-

Exploring the Properties and Applications of Aniline and N-Methylaniline. Yufeng. [Link]

-

Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers. MDPI. [Link]

-

Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. MDPI. [Link]

- A kind of method for preparing N,N-dialkylaniline compound by alkylation of p-toluenesulfonic acid alkyl ester.

-

ortho-TOLUIDINE. NCBI Bookshelf. [Link]

-

Chemistry and Pharmacology of Alkylamides from Natural Origin. PubMed Central. [Link]

-

alkyl and alkylene bromides. Organic Syntheses Procedure. [Link]

-

2-Methylaniline ( o-Toluidine). EPA. [Link]

-

o-Toluidine. Wikipedia. [Link]

-

Synthesis and evaluation of a series of benzylaniline hydrochlorides as potential cytotoxic and antimitotic agents acting by inhibition of tubulin polymerization. PubMed. [Link]

-

Ortho-Toluidine. NIOSH - CDC Archive. [Link]

-

The Role of Alkyl Groups in Organic Chemistry and Drug Design. OMICS International. [Link]

-

From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. echemi.com [echemi.com]

- 3. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. omicsonline.org [omicsonline.org]

- 6. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]

- 7. mdpi.com [mdpi.com]

- 8. Chemistry and Pharmacology of Alkylamides from Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of a series of benzylaniline hydrochlorides as potential cytotoxic and antimitotic agents acting by inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. o-Toluidine - Wikipedia [en.wikipedia.org]

- 11. guidechem.com [guidechem.com]

- 12. epa.gov [epa.gov]

The Stability and Reactivity of N-Allyl-2-methylaniline: A Comprehensive Technical Guide

Introduction

N-Allyl-2-methylaniline, a substituted aromatic amine, is a versatile intermediate in organic synthesis, finding potential applications in the development of pharmaceuticals, agrochemicals, and specialty polymers. Its unique structural features—a nucleophilic secondary amine, an aromatic ring with an activating methyl group, and a reactive allyl moiety—govern its stability and reactivity, making a thorough understanding of these properties crucial for its effective utilization in research and development. This guide provides an in-depth analysis of the stability and reactivity profile of N-allyl-2-methylaniline, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties and Safety Considerations

A foundational understanding of the physicochemical properties of N-allyl-2-methylaniline is paramount for its safe handling and the design of robust experimental protocols.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N | PubChem[1] |

| Molecular Weight | 147.22 g/mol | PubChem[1] |

| Appearance | Expected to be a liquid, potentially colorless to yellow or brown | Inferred from similar anilines[2] |

| Boiling Point | Data not available | |

| Solubility | Expected to be slightly soluble in water, soluble in organic solvents | Inferred from similar anilines[2] |

| pKa (of the conjugate acid) | Estimated to be around 4-5 | Inferred from N-methylaniline (pKa = 4.85)[2] |

Safety Profile: N-Allyl-2-methylaniline is classified as a hazardous substance. It is expected to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Stability Profile

The stability of N-allyl-2-methylaniline is influenced by environmental factors such as heat, light, oxygen, and pH. Understanding its degradation pathways is critical for storage, handling, and predicting its fate in various chemical environments.

Oxidative Stability

Anilines, in general, are susceptible to oxidation, and N-allyl-2-methylaniline is no exception. Exposure to air and light can lead to the formation of colored impurities, often appearing as a darkening of the material.[2][3] The primary mechanism involves the oxidation of the nitrogen atom and the aromatic ring.

Proposed Oxidative Degradation Pathway:

Caption: Proposed oxidative degradation pathways for N-allyl-2-methylaniline.

Causality in Experimental Design: To mitigate oxidative degradation, it is imperative to store N-allyl-2-methylaniline under an inert atmosphere (e.g., nitrogen or argon) and in amber-colored vials to protect it from light. For long-term storage, refrigeration is recommended. When used in reactions, deoxygenated solvents should be employed, particularly if the reaction is sensitive to oxidative impurities.

Thermal Stability

Potential Thermal Decomposition Pathways:

-

Allylic Cleavage: Homolytic cleavage of the N-allyl bond to form an anilinyl radical and an allyl radical.

-

Rearrangement: Intramolecular rearrangements, such as the Claisen rearrangement (see Section 3.1), can be initiated by heat.

-

Polymerization: At higher temperatures, radical-initiated polymerization of the allyl group can occur.

pH Stability

The stability of N-allyl-2-methylaniline is significantly influenced by pH due to the basicity of the aniline nitrogen.

-

Acidic Conditions: In acidic media, the nitrogen atom is protonated to form the corresponding anilinium salt. This protonation deactivates the aromatic ring towards electrophilic substitution and can inhibit reactions involving the lone pair of the nitrogen. The allyl group itself is generally stable to acid, but strong, non-nucleophilic acids at high temperatures could potentially lead to isomerization or other rearrangements.

-

Basic Conditions: N-Allyl-2-methylaniline is generally stable in basic conditions. The free amine is present, making it susceptible to oxidation, especially in the presence of air. Strong bases can deprotonate the N-H bond, although this requires a very strong base as the pKa of the N-H bond is high.

Reactivity Profile

The reactivity of N-allyl-2-methylaniline is dictated by the interplay of its functional groups. The aniline moiety provides a site for electrophilic aromatic substitution and reactions at the nitrogen atom, while the allyl group is amenable to a variety of addition and rearrangement reactions.

3.1.[4][4]-Sigmatropic Rearrangement (Aza-Claisen Rearrangement)

A cornerstone of the reactivity of N-allyl anilines is the aza-Claisen rearrangement, a type of[4][4]-sigmatropic rearrangement.[5] Upon heating, N-allyl-2-methylaniline is expected to undergo a concerted rearrangement to form 2-allyl-6-methylaniline. This reaction is often catalyzed by Lewis acids.[6]

Aza-Claisen Rearrangement of N-Allyl-2-methylaniline:

Caption: The aza-Claisen rearrangement of N-allyl-2-methylaniline.

Expertise in Practice: The choice of catalyst and reaction conditions can significantly influence the efficiency of the Claisen rearrangement. Lewis acids such as BF₃·OEt₂, ZnCl₂, and AlCl₃ are commonly employed to accelerate the reaction and allow for lower reaction temperatures. The ortho-methyl group in N-allyl-2-methylaniline directs the allyl group to the other ortho position (C6).

Reactions at the Nitrogen Atom

The secondary amine functionality of N-allyl-2-methylaniline is a key site of reactivity.

-

N-Alkylation and N-Acylation: The nitrogen atom can be readily alkylated or acylated using standard protocols with alkyl halides or acyl chlorides/anhydrides in the presence of a base.

-

Basicity and Salt Formation: As a weak base, N-allyl-2-methylaniline reacts with acids to form the corresponding anilinium salts. This property is often exploited in purification through acid-base extraction. The basicity is influenced by the electron-donating methyl group on the ring, which slightly increases the electron density on the nitrogen compared to unsubstituted N-allylaniline.[7][8]

Reactions of the Allyl Group

The double bond of the allyl group is susceptible to a range of electrophilic addition and transition-metal-catalyzed reactions.

-

Electrophilic Addition: Reactions such as halogenation (with Br₂ or Cl₂), hydrohalogenation (with HBr or HCl), and hydration (acid-catalyzed) will proceed according to Markovnikov's rule.

-

Transition-Metal-Catalyzed Reactions: The allyl group can participate in a variety of powerful C-C and C-N bond-forming reactions, including:

-

Heck Reaction: Coupling with aryl or vinyl halides.

-

Suzuki Coupling: After conversion to an allylboronic ester.

-

Wacker Oxidation: Oxidation to the corresponding ketone.

-

Allylic Amination: Iridium-catalyzed reactions can be used to introduce another amine at the allylic position.[9]

-

Electrophilic Aromatic Substitution

The aniline nitrogen and the ortho-methyl group are both activating, electron-donating groups, which direct electrophilic substitution to the para position (C4) and the other ortho position (C6). The steric bulk of the N-allyl group may favor substitution at the less hindered para position.

Workflow for Electrophilic Aromatic Substitution:

Caption: A general workflow for electrophilic aromatic substitution on N-allyl-2-methylaniline.

Experimental Protocols

The following protocols are provided as self-validating systems for assessing the stability and reactivity of N-allyl-2-methylaniline.

Protocol for Assessing Oxidative Stability

-

Sample Preparation: Prepare three solutions of N-allyl-2-methylaniline (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile.

-

Sample 1: Control, stored under nitrogen in an amber vial at 4 °C.

-

Sample 2: Exposed to air in a clear vial under ambient light and temperature.

-

Sample 3: Sparged with air and exposed to a UV lamp (e.g., 365 nm).

-

-

Time-Point Analysis: At regular intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample.

-

Analytical Method: Analyze the aliquots by HPLC with a UV-Vis detector (monitoring at multiple wavelengths, e.g., 254 nm and 280 nm) and LC-MS to identify degradation products.

-

Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. The mass spectrometry data will aid in the identification of degradation products.

Protocol for a Trial Aza-Claisen Rearrangement

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve N-allyl-2-methylaniline (1.0 eq) in a high-boiling solvent such as xylenes.

-

Thermal Conditions: Heat the reaction mixture to reflux (approximately 140 °C).

-

Lewis Acid Catalysis (Optional): For a catalyzed reaction, add a Lewis acid (e.g., ZnCl₂, 0.2 eq) to a solution of the substrate in a lower-boiling solvent like toluene and heat to reflux.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or GC-MS, observing the disappearance of the starting material and the appearance of a new product spot.

-

Workup and Isolation: Upon completion, cool the reaction mixture, dilute with an organic solvent like ethyl acetate, and wash with a mild aqueous base (e.g., NaHCO₃ solution) followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification and Characterization: Purify the crude product by flash column chromatography on silica gel. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of 2-allyl-6-methylaniline.

Conclusion

N-Allyl-2-methylaniline is a molecule with a rich and predictable chemical personality. Its stability is contingent upon careful handling to prevent oxidation, while its reactivity is dominated by the versatile chemistry of the aniline and allyl functional groups. The aza-Claisen rearrangement stands out as a particularly powerful transformation for this substrate. By understanding the principles outlined in this guide, researchers can confidently employ N-allyl-2-methylaniline in their synthetic endeavors, troubleshoot potential issues, and unlock its full potential as a valuable chemical building block.

References

-

PubChem. N-Allyl-N-methylaniline. National Center for Biotechnology Information. [Link]

-

PubChem. N-Methylaniline. National Center for Biotechnology Information. [Link]

- Fiege, H., et al. (2000). Phenol Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.

-

ResearchGate. (2015). The conversion of N – methylaniline and N –, 2 – dimethylaniline by using different catalysts. [Link]

-

PubChem. N-Methallylaniline. National Center for Biotechnology Information. [Link]

-

PubChem. N-Allyl-ortho-toluidine. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. [Link]

-

Organic Chemistry Portal. Claisen Rearrangement. [Link]

- Abthagir, P. S., & Saraswathi, R. (2004). Aging and thermal degradation of poly(N-methylaniline). Journal of Applied Polymer Science, 91(5), 3052-3059.

- Püntener, K., & Schlesinger, H. (2003). Quantification of aniline and N-methylaniline in indigo. Dyes and Pigments, 58(3), 233-238.

-

Dydio, P., & Dzik, W. I. (2016). New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. Chemical Reviews, 116(15), 8498-8597. [Link]

-

Wikipedia. (2023). Claisen rearrangement. [Link]

-

Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]

- Al-Soud, Y. A., et al. (2007). Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)

- Cooper, I. R., & Moody, C. J. (1987). A Convenient Method for the Aromatic Amino-Claisen Rearrangement of N-(1,1-Disubstituted-allyl)anilines. Tetrahedron Letters, 28(47), 5879-5882.

- Google Patents. (2004). RU2232749C2 - Two-step method for preparing n-methylaniline.

-

Chad's Prep. (2020). 9.2 Acidity of Alkynes | Organic Chemistry. YouTube. [Link]

-

National Center for Biotechnology Information. (2021). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]

-

ResearchGate. (2012). Chemical oxidation of aniline and N-methylaniline: A kinetic study by Raman spectroscopy. [Link]

-

ResearchGate. (2017). Thermal behavior of N-Methylaniline modified phenolic friction composites. [Link]

- ACS Publications. (2022). Unveiling Coverage-Dependent Interactions of N-Methylaniline with the Pt(111) Surface. The Journal of Physical Chemistry C, 126(4), 2007-2016.

-

New Jersey Department of Health. (2007). Methylaniline - Hazard Summary. [Link]

-

MDPI. (2020). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. [Link]

-

Yoon, T. P., et al. (1999). Development of a New Lewis Acid-Catalyzed Claisen Rearrangement. Journal of the American Chemical Society, 121(41), 9726-9727. [Link]

-

ResearchGate. (2015). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. [Link]

-

Jasperse, J. (n.d.). Chem 350 Jasperse Ch. 1 Acid-Base Chemistry. [Link]

- Stejskal, J., & Trchová, M. (2012). Chemical oxidation of aniline and N-methylaniline: a kinetic study by Raman spectroscopy.

-

Kishan's Classes. (2023). Organic Chemistry: Alkyne Introduction with Acidity, pKA, and Preparation (Practice Problems!). YouTube. [Link]

-

ACS Publications. (2023). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry, 88(12), 8031-8041. [Link]

Sources

- 1. N-Allyl-ortho-toluidine | C10H13N | CID 250708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Methylaniline | C7H9N | CID 7515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-METHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Degradation of 2-methylaniline and chlorinated isomers of 2-methylaniline by Rhodococcus rhodochrous strain CTM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Basic Research of n-Allyl-2-methylaniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Allyl-2-methylaniline and its derivatives represent a promising, yet underexplored, class of chemical compounds with significant potential in medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of the foundational research concerning these molecules, with a focus on their synthesis, characterization, and prospective biological activities. As a Senior Application Scientist, this document is structured to deliver not only procedural knowledge but also the underlying scientific rationale, empowering researchers to navigate and innovate within this chemical space. We will delve into detailed synthetic protocols, explore potential applications suggested by the activities of analogous structures, and lay the groundwork for future structure-activity relationship (SAR) studies.

Introduction: The Significance of the n-Allyl-2-methylaniline Scaffold

The aniline moiety is a cornerstone in the development of a vast array of pharmaceuticals and agrochemicals. Its derivatives are known to exhibit a wide spectrum of biological activities. The introduction of an N-allyl group can significantly modulate the physicochemical and pharmacological properties of the parent aniline molecule. This modification can influence factors such as lipophilicity, metabolic stability, and receptor-binding interactions, making the n-Allyl-2-methylaniline scaffold a compelling starting point for the design of novel bioactive agents.

The strategic placement of a methyl group at the ortho position of the aniline ring further refines the molecule's steric and electronic properties. This substitution can influence the conformation of the N-allyl group and impact the molecule's interaction with biological targets. The exploration of derivatives of this core structure, through further substitution on the aromatic ring, opens up a vast chemical space for the discovery of compounds with tailored biological activities.

This guide will provide a detailed exploration of the synthesis of these derivatives and discuss their potential as fungicides and herbicides, based on the known activities of structurally related compounds.

Synthetic Methodologies: A Practical Approach

The synthesis of n-Allyl-2-methylaniline derivatives can be approached through several established N-alkylation strategies. The most direct method involves the reaction of 2-methylaniline or its substituted analogues with an allyl halide, typically allyl bromide, in the presence of a base.

General N-Allylation Protocol

This protocol describes a general procedure for the synthesis of n-Allyl-2-methylaniline derivatives. The choice of solvent and base can be optimized to improve yields and reaction times.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted 2-methylaniline (1.0 eq.).

-

Solvent and Base Addition: Dissolve the aniline derivative in a suitable inert solvent such as acetone, acetonitrile, or tetrahydrofuran (THF). Add a base (1.1 - 1.5 eq.), such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N). The base acts as an acid scavenger to neutralize the hydrobromic acid formed during the reaction.

-

Allylation: To the stirring mixture, add allyl bromide (1.0 - 1.2 eq.) dropwise at room temperature.

-

Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure n-Allyl-2-methylaniline derivative.

Causality Behind Experimental Choices:

-

Solvent: The choice of an inert solvent is crucial to avoid side reactions. The polarity of the solvent can influence the reaction rate.

-

Base: The base is essential to drive the reaction to completion by neutralizing the acid byproduct. A slight excess of the base ensures that the aniline nucleophile remains deprotonated.

-

Stoichiometry: Using a slight excess of allyl bromide can help to ensure complete conversion of the starting aniline. However, a large excess should be avoided to minimize the formation of dialkylated byproducts.

-

Temperature: Refluxing the reaction mixture increases the reaction rate, leading to shorter reaction times.

A Theoretical Exploration of the Reaction Mechanisms of n-Allyl-2-methylaniline: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Allyl-2-methylaniline is a versatile building block in organic synthesis, and a deep understanding of its reaction mechanisms is paramount for controlling reaction outcomes and designing novel synthetic pathways. This technical guide provides a comprehensive theoretical examination of the predominant reaction mechanism for n-Allyl-2-methylaniline: the amino-Claisen rearrangement. While direct computational studies on this specific molecule are not extensively available in the current literature, this guide synthesizes established principles of pericyclic reactions and draws upon theoretical investigations of closely related systems to construct a robust mechanistic model. We will delve into the intricacies of the[1][1]-sigmatropic shift, the influence of the ortho-methyl group on reaction energetics and stereochemistry, and the computational methodologies employed to study such transformations. This guide aims to provide researchers with a solid theoretical foundation and to highlight areas ripe for future computational investigation.

Introduction: The Significance of n-Allyl-2-methylaniline in Synthesis

n-Allyl-2-methylaniline, also known as N-allyl-o-toluidine, serves as a valuable precursor in the synthesis of a variety of heterocyclic compounds and functionalized anilines. Its utility stems from the reactive allyl group appended to the nitrogen atom, which can participate in a range of chemical transformations. The most prominent of these is the thermal or acid-catalyzed amino-Claisen rearrangement, a powerful carbon-carbon bond-forming reaction.

The presence of the methyl group at the ortho position of the aniline ring introduces significant steric and electronic effects that can profoundly influence the course of the rearrangement compared to its unsubstituted counterpart, N-allylaniline. A thorough understanding of these effects is crucial for predicting and controlling the regioselectivity and stereoselectivity of reactions involving this substrate. This guide will focus on the theoretical underpinnings of the amino-Claisen rearrangement of n-Allyl-2-methylaniline, providing a framework for rationalizing its chemical behavior.

The Amino-Claisen Rearrangement: A[1][1]-Sigmatropic Odyssey

The amino-Claisen rearrangement is a member of the broader class of pericyclic reactions, specifically a[1][1]-sigmatropic shift. These reactions are characterized by a concerted mechanism involving a cyclic transition state where bond breaking and bond formation occur simultaneously. In the case of n-Allyl-2-methylaniline, the reaction involves the migration of the allyl group from the nitrogen atom to the ortho position of the aromatic ring.

The generally accepted mechanism proceeds through a six-membered, chair-like transition state, which is considered to be aromatic in nature. This concerted pathway avoids the formation of high-energy intermediates, such as carbocations or radicals, making it a thermally accessible process.

Illuminating the Path: A Representative Computational Methodology

To investigate the intricacies of the amino-Claisen rearrangement from a theoretical standpoint, quantum chemical calculations, particularly Density Functional Theory (DFT), are the tools of choice. A typical computational protocol to study the reaction mechanism of n-Allyl-2-methylaniline would involve the following steps:

Experimental Protocol: DFT Calculation of the Amino-Claisen Rearrangement

-

Software Selection: Utilize a reputable quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Method Selection:

-

Employ a suitable density functional, such as B3LYP or M06-2X, which have been shown to provide a good balance of accuracy and computational cost for pericyclic reactions. .

-

Select a sufficiently flexible basis set, for example, 6-311++G(d,p), to accurately describe the electronic structure of the reactants, transition states, and products.

-

-

Reactant and Product Optimization:

-

Construct the initial 3D structures of the reactant (n-Allyl-2-methylaniline) and the expected rearranged product (2-allyl-6-methylaniline).

-

Perform geometry optimizations to find the lowest energy conformations of both the reactant and the product.

-

Confirm that the optimized structures correspond to true minima on the potential energy surface by performing frequency calculations and ensuring the absence of imaginary frequencies.

-

-

Transition State Search:

-

Identify the transition state structure connecting the reactant and the product. This can be achieved using methods like the synchronous transit-guided quasi-Newton (STQN) method or by performing a relaxed potential energy surface scan along the reaction coordinate.

-

Optimize the located transition state structure.

-

Verify the transition state by performing a frequency calculation and confirming the presence of a single imaginary frequency corresponding to the desired reaction coordinate (the C-C bond formation and N-C bond breaking).

-

-

Intrinsic Reaction Coordinate (IRC) Calculation:

-

Perform an IRC calculation starting from the optimized transition state to confirm that it connects the reactant and product minima on the potential energy surface.

-

-

Energetic Analysis:

-

Calculate the electronic energies, zero-point vibrational energies (ZPVE), and thermal corrections to obtain the Gibbs free energies of the reactant, transition state, and product.

-

From these values, determine the activation energy (ΔG‡) and the reaction energy (ΔG).

-

Mechanistic Insights into the Rearrangement of n-Allyl-2-methylaniline

The Starting Point: Reactant Conformational Landscape

The conformational flexibility of the N-allyl group is a key factor in the amino-Claisen rearrangement. For the reaction to occur, the allyl group must adopt a conformation that allows the terminal carbon of the allyl chain to approach the ortho position of the aniline ring. The presence of the ortho-methyl group in n-Allyl-2-methylaniline introduces steric hindrance that can influence the population of reactive conformers. Computational studies on ortho-substituted anilines have shown that the amino group may be pushed out of the plane of the aromatic ring, which could affect the overlap required for the pericyclic reaction.

The Main Event: The[1][1]-Sigmatropic Rearrangement Pathway

The core of the reaction is the concerted[1][1]-sigmatropic shift. This process involves the breaking of the N-C(allyl) bond and the simultaneous formation of a new C-C bond between the terminal allyl carbon and the ortho-carbon of the aniline ring.

Caption: The amino-Claisen rearrangement of n-Allyl-2-methylaniline.

At the Summit: Transition State Analysis

Table 1: Hypothetical Key Geometric Parameters of the Transition State for the Amino-Claisen Rearrangement of n-Allyl-2-methylaniline (based on related systems).

| Parameter | Description | Expected Value (Å) |

| d(Cortho-Callyl) | Distance of the forming C-C bond | ~2.1 - 2.3 |

| d(N-Callyl) | Distance of the breaking N-C bond | ~1.9 - 2.1 |

The ortho-Methyl Group's Role: Steric and Electronic Influence

The ortho-methyl group is expected to have a dual influence on the reaction:

-

Steric Effects: The methyl group can sterically hinder the approach of the allyl group to the ortho position, potentially raising the activation energy of the reaction. This steric clash would be most pronounced in the transition state.

-

Electronic Effects: As an electron-donating group, the methyl group increases the electron density of the aromatic ring. This can facilitate the electrophilic attack of the allyl group on the ring, potentially lowering the activation energy.

The net effect of the ortho-methyl group will be a balance between these opposing steric and electronic factors. It is plausible that the electronic donating effect may not fully compensate for the steric hindrance, leading to a slightly higher activation barrier compared to the unsubstituted N-allylaniline.

A computational investigation of the benzyl-Claisen rearrangement has shown that electron-donating substituents generally lower the activation barrier for the reaction[2]. However, the steric impediment of an ortho-substituent was not the primary focus of that study.

Beyond the Rearrangement: Potential for Subsequent Reactions

The product of the amino-Claisen rearrangement, 2-allyl-6-methylaniline, is itself a versatile intermediate. The newly introduced allyl group can undergo a variety of subsequent reactions, such as cyclization to form indole or quinoline derivatives, or further functionalization.

Exploring Alternative Routes: Other Potential Reaction Mechanisms

While the concerted[1][1]-sigmatropic rearrangement is the most widely accepted mechanism for the thermal rearrangement of N-allylanilines, it is worth considering alternative pathways.

-

Radical Mechanisms: Under certain conditions, particularly at very high temperatures, a homolytic cleavage of the N-C(allyl) bond could occur, leading to an aniline radical and an allyl radical. These radicals could then recombine at the ortho position. However, such pathways are generally considered to have higher activation energies than the concerted pericyclic route. A joint experimental and theoretical study on the rearrangement of allyl p-tolyl ether demonstrated that the reaction is unimolecular and proceeds through a concerted pathway without radical intermediates[1].

-

Stepwise Ionic Mechanisms: In the presence of strong acids, the reaction may proceed through a stepwise mechanism involving a cationic intermediate. DFT calculations on the acid-catalyzed rearrangement of N-methyl-N-nitroanilines suggest a mechanism involving protonation followed by dissociation to form a radical cation and a neutral radical[3]. A similar stepwise pathway via tight-ion-pair intermediates has been proposed for the enantioselective aromatic Claisen rearrangement of allyl 2-naphthyl ethers catalyzed by copper(II) complexes[4].

Caption: Potential reaction pathways for n-Allyl-2-methylaniline.

Conclusion and Future Directions

The amino-Claisen rearrangement is the principal thermal reaction pathway for n-Allyl-2-methylaniline. This[1][1]-sigmatropic shift is a concerted process that proceeds through a well-ordered, cyclic transition state. The ortho-methyl group exerts both steric and electronic effects that modulate the reactivity of the molecule, with the precise balance determining the overall reaction rate and outcome.

While the general features of this reaction are well-understood from studies of analogous systems, a dedicated, in-depth computational study on n-Allyl-2-methylaniline is conspicuously absent from the literature. Such a study would provide valuable quantitative data on the activation energies, transition state geometries, and the nuanced interplay of steric and electronic effects imparted by the ortho-methyl group. This would not only deepen our fundamental understanding of this important reaction but also provide predictive power for designing new synthetic strategies based on this versatile scaffold.

References

-

PubChem. N-Allyl-N-methylaniline. National Center for Biotechnology Information. [Link].

- Computational and Further Experimental Explorations of the Competing Cascades Following Claisen Rearrangements of Aryl Propargyl. (2021). Journal of Organic Chemistry.

-

A joint experimental and theoretical study of kinetic and mechanism of rearrangement of allyl p-tolyl ether. (n.d.). DOI. [Link].

- Theoretical mechanistic insights on the thermal and acid-catalyzed rearrangements of N-methyl-N-nitroanilines. (n.d.).

- The ortho-Claisen Rearrangement. I. The Effect of Substituents on the Rearrangement of Allyl p-X-Phenyl Ethers. (1962). Journal of the American Chemical Society.

-

Thermal rearrangements of 2-ethynylbiphenyl: a DFT study of competing reaction mechanisms. (2009). PubMed. [Link].

- Enantioselective aromatic Claisen rearrangement of allyl 2-naphthyl ethers catalyzed by π–Cu(ii) complexes. (n.d.). RSC Publishing.

- Theoretical studies on the initial reaction kinetics and mechanisms of p-, m- and o-nitrotoluene. (n.d.). RSC Publishing.

- (PDF) Theoretical investigations on the mechanistic pathway of the thermal rearrangement of substituted N-acyl-2,2-dimethylaziridines. (2013).

- A Computational Study of the Mechanism and Kinetics of the 4-Methyl Aniline Reaction with OH Radicals. (2024). MDPI.

- DFT analysis of the [3 + 2] heterocyclization reaction of ((1,2,4-triazole(1,3,4-oxadiazole). (2025). n.d..

- Predictive theory for the combination kinetics of two alkyl radicals. (n.d.). RSC Publishing.

- Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. (2025). PubMed Central.

-

Experimental and Computational Investigations into the Benzyl-Claisen Rearrangement. (2016). UQ eSpace. [Link].

- N-allyl-n-methylaniline (C10H13N). (n.d.). PubChemLite.

- Reaction Mechanisms and Kinetics of OH-Initiated Oxidation of Allyl Cyanide: Atmospheric Relevance and Product Form

- The Journal of Organic Chemistry. (n.d.). American Chemical Society.

- (PDF) Computational Study of Ignored Pericyclic Reactions: Rearrangements of 1,2‐Bis(Diazo)Alkanes to 1,2,3,4‐Tetrazines and Subsequent Fragmentations. (2025).

Sources

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Allylation of 2-Methylaniline

Introduction: Navigating Steric Hindrance in C-N Bond Formation

The palladium-catalyzed allylic substitution, a cornerstone of modern synthetic chemistry, offers a powerful method for the construction of carbon-nitrogen bonds.[1][2] This reaction, widely known as the Tsuji-Trost reaction, has seen extensive application in the synthesis of pharmaceuticals and natural products due to its typically mild conditions and functional group tolerance.[1][3] The transformation proceeds via a well-established catalytic cycle involving the formation of a π-allyl palladium(II) complex, followed by nucleophilic attack.[1]

This application note provides a detailed guide to the palladium-catalyzed N-allylation of 2-methylaniline (o-toluidine). The presence of the ortho-methyl group on the aniline ring introduces significant steric hindrance, which presents unique challenges compared to the allylation of unsubstituted aniline.[4] Overcoming this steric barrier to achieve high yields and selectivity for the desired N-allylated product requires careful optimization of the catalyst system, including the choice of palladium precursor, ligand, base, and solvent. We will delve into the mechanistic rationale behind these choices, providing researchers with the foundational knowledge to not only replicate the described protocol but also to troubleshoot and adapt it for other sterically demanding aniline substrates.

Mechanistic Overview: The Tsuji-Trost Catalytic Cycle

The generally accepted mechanism for the palladium-catalyzed allylation of an amine is depicted below.[1][2] The catalytic cycle is initiated by the coordination of a palladium(0) species to the alkene of the allylic electrophile.

Figure 1: The catalytic cycle of the Tsuji-Trost reaction.

-

Coordination: The catalytically active Pd(0) species, stabilized by ligands (L), coordinates to the double bond of the allylic substrate (Allyl-X, where X is a leaving group such as acetate, carbonate, or halide).[1][2]

-

Oxidative Addition: The palladium atom undergoes oxidative addition, cleaving the C-X bond to form a cationic η³-π-allyl palladium(II) complex.[1] This step typically proceeds with inversion of stereochemistry at the carbon center.

-

Nucleophilic Attack: The nucleophile, in this case, 2-methylaniline, attacks a terminal carbon of the π-allyl ligand. For "soft" nucleophiles like amines, this attack generally occurs on the face of the allyl group opposite to the palladium atom, resulting in a second inversion of stereochemistry.[2]

-

Reductive Elimination/Catalyst Regeneration: The resulting complex releases the N-allylated product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Design and Optimization

The success of the N-allylation of 2-methylaniline hinges on the careful selection of reaction parameters to favor the desired N-alkylation over potential side reactions, such as C-allylation or catalyst deactivation.

Core Components and Their Rationale

| Component | Recommended Choice | Rationale |

| Palladium Precursor | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | A common and reliable source of Pd(0). Other precursors like Pd(PPh₃)₄ can also be effective. |

| Allylic Partner | Allyl acetate or Allyl methyl carbonate | Carbonates and acetates are excellent leaving groups for this transformation.[5] |

| Ligand | Xantphos or dppf | Bulky phosphine ligands are crucial for promoting the reaction with sterically hindered anilines. They can enhance catalyst stability and influence selectivity.[6][7] |

| Base | K₂CO₃ or Cs₂CO₃ | A mild inorganic base is required to deprotonate the aniline, increasing its nucleophilicity without promoting side reactions.[5] |

| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are essential to prevent catalyst poisoning and unwanted side reactions. |

The Critical Role of the Ligand

For sterically encumbered substrates like 2-methylaniline, the choice of ligand is paramount. The steric bulk of the ortho-methyl group can hinder the approach of the nitrogen nucleophile to the π-allyl palladium complex. Bulky biaryl phosphine ligands or those with a large bite angle, such as Xantphos, can create a more open coordination sphere around the palladium center, facilitating the nucleophilic attack.[6][7] This strategic ligand design is essential to overcome the steric impediment and achieve efficient C-N bond formation.[7]

Detailed Experimental Protocol

This protocol provides a representative procedure for the palladium-catalyzed allylation of 2-methylaniline. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

Figure 2: Step-by-step experimental workflow.

Materials:

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Potassium carbonate (K₂CO₃), anhydrous

-

2-Methylaniline (o-toluidine)

-

Allyl acetate

-

Toluene, anhydrous

-

Celite

-

Ethyl acetate

-

Hexanes

-

Standard laboratory glassware and Schlenk line equipment

Procedure:

-

Catalyst Preparation: To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (e.g., 0.025 mmol, 2.5 mol%) and Xantphos (e.g., 0.06 mmol, 6 mol%).

-

Addition of Base: Add anhydrous potassium carbonate (e.g., 1.5 mmol).

-

Inerting the Flask: Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times.

-

Solvent and Reagent Addition: Add anhydrous toluene (e.g., 5 mL) via syringe. Stir the mixture for 10 minutes at room temperature. Then, add 2-methylaniline (1.0 mmol) followed by allyl acetate (1.2 mmol) via syringe.

-

Reaction: Immerse the flask in a preheated oil bath at 80-100 °C.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired N-allyl-2-methylaniline.

Troubleshooting and Considerations

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. |

| Insufficient temperature | Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. | |

| Formation of Side Products | Competing C-allylation | The use of bulky ligands like Xantphos generally favors N-allylation. If C-allylation is significant, consider screening other bulky ligands. |

| Double allylation | Use a slight excess of the aniline relative to the allylating agent. | |

| Catalyst Decomposition | Presence of oxygen or moisture | Improve inert atmosphere techniques and use freshly distilled, anhydrous solvents. |

Conclusion

The palladium-catalyzed N-allylation of 2-methylaniline is a feasible yet challenging transformation that requires careful consideration of steric effects. The strategic selection of a bulky phosphine ligand in conjunction with an appropriate palladium precursor and mild base is critical for achieving high yields of the desired N-allylated product. The protocol and insights provided in this application note offer a solid foundation for researchers and drug development professionals to successfully employ this powerful C-N bond-forming reaction, even with sterically demanding substrates.

References

-

Palladium-Catalyzed Asymmetric Allylic Alkylations with Toluene Derivatives as Pronucleophiles. PMC - NIH. [Link]

-

Palladium-Catalyzed ortho C–H Allylation of Tertiary Anilines. ResearchGate. [Link]

-

Tsuji–Trost reaction. Wikipedia. [Link]

-

Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews. [Link]

-

Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. MDPI. [Link]

-

Tsuji-Trost Reaction. Organic Chemistry Portal. [Link]

-

Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. ResearchGate. [Link]

-

Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]

-

Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. ACS Catalysis. [Link]

-

Palladium-catalyzed synthesis of N-aryl-2-benzylindolines via tandem arylation of 2-allylaniline: control of selectivity through in situ catalyst modification. PubMed. [Link]

-

Selective C–H Allylation of Tertiary Anilines. Synfacts. [Link]

-

Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. PMC - NIH. [Link]

-

Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates. PMC - NIH. [Link]

-

Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand. ACS Publications. [Link]

-

trans-Dichloridobis(2-methylaniline-κN)palladium(II). PMC - NIH. [Link]

-

The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions. [Link]

Sources

- 1. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]

- 2. Tsuji-Trost Reaction [organic-chemistry.org]

- 3. Palladium-Catalyzed Asymmetric Allylic Alkylations with Toluene Derivatives as Pronucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Validated Stability-Indicating HPLC Method for Purity Assessment of n-Allyl-2-methylaniline

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate purity assessment of n-Allyl-2-methylaniline. The developed method is precise, accurate, and specific for the quantification of n-Allyl-2-methylaniline and its potential process-related impurities and degradation products. This document provides a comprehensive protocol, including the rationale for method development, detailed experimental conditions, and a full validation summary according to the International Council for Harmonisation (ICH) guidelines. This method is intended for use by researchers, scientists, and professionals in drug development and quality control laboratories.

Introduction: The Imperative for Purity Analysis

n-Allyl-2-methylaniline is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. The purity of this starting material is critical as impurities can carry through to the final product, potentially affecting its efficacy, safety, and stability. Therefore, a well-validated, stability-indicating analytical method is essential to ensure the quality and consistency of n-Allyl-2-methylaniline.[1][2] A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[1]

This application note addresses the need for a reliable analytical method by presenting a complete HPLC protocol for purity determination. The method development was guided by the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and validated in accordance with the ICH Q2(R1) guideline on the Validation of Analytical Procedures.[3][4]

Method Development Rationale: A Logic-Driven Approach

The selection of the chromatographic conditions was based on the physicochemical properties of n-Allyl-2-methylaniline and its potential impurities.

-

Chromatographic Mode: Reversed-phase HPLC was selected due to its wide applicability and suitability for separating moderately polar to non-polar compounds like n-Allyl-2-methylaniline.

-

Stationary Phase: A C18 (octadecylsilane) column was chosen as it provides excellent hydrophobic retention for aromatic compounds. The end-capped nature of the selected column minimizes peak tailing for basic compounds like anilines.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and a phosphate buffer was chosen to ensure adequate separation of the main component from both early and late-eluting impurities. The acidic pH of the buffer protonates the aniline nitrogen, leading to improved peak shape and retention time consistency. Phosphoric acid is a common and effective mobile phase modifier for the analysis of similar aromatic amines.[5]

-

Detection Wavelength: Based on the UV spectrum of analogous aniline derivatives, a detection wavelength of 254 nm was selected to provide good sensitivity for both the main analyte and expected aromatic impurities. While maximum absorbance for some anilines can be at lower wavelengths, 254 nm offers a good balance of sensitivity and selectivity, minimizing interference from non-aromatic components.[6]

-

Forced Degradation: To ensure the stability-indicating nature of the method, forced degradation studies were conceptualized. Exposing the n-Allyl-2-methylaniline to stress conditions such as acid, base, oxidation, heat, and light is crucial to generate potential degradation products and demonstrate that they are well-separated from the main peak.[2][7]

Experimental Protocol

Instrumentation and Materials

-

HPLC System: A standard HPLC system with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

-

Chromatographic Data System (CDS): For data acquisition and processing.

-

Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), Water (HPLC grade).

-

Reference Standard: n-Allyl-2-methylaniline (purity ≥ 99.5%).

Chromatographic Conditions

A summary of the optimized HPLC method parameters is provided in the table below.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Run Time | 30 minutes |

Preparation of Solutions

-

Mobile Phase A: Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with diluted Orthophosphoric Acid. Filter through a 0.45 µm membrane filter and degas.

-

Diluent: Mobile Phase A and Acetonitrile in a 60:40 (v/v) ratio.

-

Standard Preparation (for Purity): Accurately weigh about 25 mg of n-Allyl-2-methylaniline Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with Diluent. Further dilute 1.0 mL of this solution to 100 mL with Diluent to obtain a final concentration of approximately 5 µg/mL (representing a 1.0% impurity level).

-

Test Preparation: Accurately weigh about 50 mg of the n-Allyl-2-methylaniline sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent to obtain a final concentration of approximately 500 µg/mL.

Method Validation: Ensuring Trustworthiness

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[4]

Specificity (Stability-Indicating)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the n-Allyl-2-methylaniline sample.

-

Acid Degradation: Reflux with 0.1 N HCl at 80°C for 2 hours.

-

Base Degradation: Reflux with 0.1 N NaOH at 80°C for 2 hours.

-

Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid sample at 105°C for 48 hours.

-

Photolytic Degradation: Expose the sample to UV light (254 nm) for 48 hours.

The results of the forced degradation studies must show that the degradation product peaks are well-resolved from the main n-Allyl-2-methylaniline peak (Resolution > 2.0), and the peak purity of the analyte should be confirmed using a PDA detector.

Linearity

The linearity of the method should be established by analyzing a series of solutions of n-Allyl-2-methylaniline at different concentrations, typically ranging from the Limit of Quantitation (LOQ) to 150% of the standard concentration (e.g., LOQ, 0.5%, 1.0%, 1.5%, 2.0%). The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Accuracy

Accuracy should be determined by a recovery study, by spiking a known amount of n-Allyl-2-methylaniline into a sample solution at three different concentration levels (e.g., 50%, 100%, and 150% of the standard concentration). The recovery at each level should be within 98.0% to 102.0%.

Precision

-

Repeatability (Intra-day Precision): Determined by analyzing six replicate injections of the Test Preparation on the same day. The Relative Standard Deviation (RSD) of the peak areas should be ≤ 2.0%.

-

Intermediate Precision (Inter-day and Inter-analyst): Determined by analyzing the same sample on different days by different analysts. The RSD between the two sets of results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio, with a typical ratio of 3:1 for LOD and 10:1 for LOQ. These values should be experimentally verified by injecting solutions at the determined concentrations.

Robustness

The robustness of the method should be evaluated by making small, deliberate variations in the method parameters, such as:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2 °C)

-

Mobile phase pH (± 0.2 units)

The system suitability parameters should remain within the acceptance criteria for all variations, demonstrating the reliability of the method during normal use.

System Suitability: A Self-Validating System

Before performing any analysis, the suitability of the chromatographic system must be verified. This ensures that the system is performing adequately for the intended analysis.[3][8]

System Suitability Test (SST) Protocol

Inject the Standard Preparation five times. The system is deemed suitable for use if the following criteria are met:

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Areas | ≤ 2.0% |

Workflow for HPLC Analysis

The following diagram illustrates the overall workflow for the purity assessment of n-Allyl-2-methylaniline.

Caption: Workflow for n-Allyl-2-methylaniline Purity Analysis.

Calculation of Purity

The percentage of any individual impurity in the n-Allyl-2-methylaniline sample is calculated using the following formula:

% Impurity = (Areaimpurity / Areastandard) x (Concstandard / Concsample) x 100

Where:

-

Areaimpurity = Peak area of the individual impurity in the sample chromatogram.

-

Areastandard = Average peak area of n-Allyl-2-methylaniline in the standard chromatogram.

-

Concstandard = Concentration of the n-Allyl-2-methylaniline standard solution (in µg/mL).

-

Concsample = Concentration of the n-Allyl-2-methylaniline sample solution (in µg/mL).

The total purity is calculated by subtracting the sum of all impurities from 100%.

Conclusion

The RP-HPLC method described in this application note is a validated, robust, and reliable method for the determination of purity and the assessment of stability of n-Allyl-2-methylaniline. The method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for routine quality control analysis in the pharmaceutical and chemical industries. Adherence to the outlined system suitability criteria will ensure the generation of consistently accurate and reliable data.

References

-

Quantification of aniline and N-methylaniline in indigo - PMC - PubMed Central - NIH. Available at: [Link]

-

N-Ethyl-2-methylaniline - SIELC Technologies. Available at: [Link]

-

Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine - Longdom. Available at: [Link]

-

Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - NIH. Available at: [Link]

-

Developing and Validating an HPLC Method for Related Substance of Camostat Mesilate in Bulk. Available at: [Link]

-

Forced Degradation and Stability Testing: Strategies and Analytical Perspectives - PharmaTutor. Available at: [Link]

-

Forced Degradation Studies - MedCrave online. Available at: [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International - Chromatography Online. Available at: [Link]

-

System Suitability in HPLC Analysis | Pharmaguideline. Available at: [Link]

-

System Suitability Test in HPLC – Key Parameters Explained - assayprism.com. Available at: [Link]

-

The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results - IJRASET. Available at: [Link]

-

USP <621> Chromatography - U.S. Pharmacopeia. Available at: [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available at: [Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results [ijraset.com]

- 4. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]

- 5. N-Ethyl-2-methylaniline | SIELC Technologies [sielc.com]

- 6. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmatutor.org [pharmatutor.org]

- 8. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]

Troubleshooting & Optimization

Common side products in the n-allylation of 2-methylaniline

Welcome to the technical support center for the N-allylation of 2-methylaniline (o-toluidine). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic transformation. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and a mechanistic understanding of the underlying chemistry to empower you to optimize your reactions for higher yield and purity.

Introduction

The N-allylation of 2-methylaniline is a crucial step in the synthesis of various intermediates for pharmaceuticals and advanced materials. While seemingly a straightforward nucleophilic substitution, this reaction is often complicated by the formation of several side products, leading to purification challenges and reduced yields of the desired mono-allylated product, N-allyl-2-methylaniline. This guide will address the most frequently encountered issues, focusing on the identification and mitigation of common side products.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My TLC plate shows multiple spots apart from my starting material and the desired product. What are the likely side products in the N-allylation of 2-methylaniline?

A1: The most common side products in this reaction are the result of over-allylation and rearrangement reactions. You are likely observing one or more of the following:

-

N,N-diallyl-2-methylaniline: This is the product of a second allylation on the nitrogen atom of the initially formed N-allyl-2-methylaniline. It is a common byproduct when an excess of the allylating agent is used or when the reaction is allowed to proceed for an extended period at elevated temperatures.

-

C-Alkylated Products (e.g., 4-allyl-2-methylaniline): These arise from the electrophilic substitution of an allyl group onto the aromatic ring of 2-methylaniline. This can occur directly or, more commonly, through a thermally or acid-catalyzed[1][1]-sigmatropic rearrangement of the initially formed N-allyl-2-methylaniline, known as an aromatic aza-Claisen rearrangement.

-

Quaternary Ammonium Salts: If a reactive allyl halide is used in excess, it can lead to the formation of a quaternary ammonium salt, which is often insoluble in common organic solvents.

Troubleshooting Workflow for Side Product Identification

Caption: Workflow for identifying side products.

Q2: I am observing a significant amount of the N,N-diallylated product. How can I improve the selectivity for mono-allylation?

A2: The formation of the di-allylated side product is a common challenge. The mono-allylated product, N-allyl-2-methylaniline, is also a nucleophile and can compete with the starting 2-methylaniline for the allylating agent. Several factors can be adjusted to favor mono-alkylation:

-

Stoichiometry: Use a slight excess of 2-methylaniline relative to the allylating agent (e.g., 1.1 to 1.5 equivalents of the aniline). This ensures the allylating agent is the limiting reagent, reducing the likelihood of a second allylation.

-

Reaction Temperature: Higher temperatures can sometimes favor di-allylation.[2] Try running the reaction at a lower temperature for a longer period. For instance, if the reaction is being run at reflux in acetonitrile, consider lowering the temperature to 50-60 °C.

-

Controlled Addition: Add the allylating agent slowly (e.g., dropwise via a syringe pump) to the reaction mixture. This maintains a low concentration of the electrophile, favoring reaction with the more abundant and more nucleophilic primary amine over the secondary amine product.

-

Choice of Base: A very strong base can lead to a higher concentration of the deprotonated mono-allylated product, which can increase the rate of the second allylation. Using a milder base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can sometimes improve selectivity.

Table 1: Effect of Reaction Parameters on Mono- vs. Di-allylation Selectivity

| Parameter | To Favor Mono-allylation | To Favor Di-allylation | Rationale |

| Stoichiometry (Aniline:Allyl Halide) | > 1 : 1 (e.g., 1.2 : 1) | ≤ 1 : 2 | Limits the availability of the allylating agent for the second reaction. |

| Temperature | Lower | Higher | The activation energy for the second allylation is often higher. |

| Addition of Allylating Agent | Slow / Dropwise | Rapid / All at once | Maintains a low concentration of the electrophile. |

| Base Strength | Weaker (e.g., K₂CO₃) | Stronger (e.g., NaH) | Reduces the concentration of the more nucleophilic mono-allylated anion. |

Q3: My desired N-allyl-2-methylaniline seems to be converting to another product over time, especially at higher temperatures. What is happening?

A3: This is a classic sign of the aromatic aza-Claisen rearrangement . The N-allyl group can migrate from the nitrogen atom to the aromatic ring, typically to the para position (4-allyl-2-methylaniline), through a[1][1]-sigmatropic rearrangement. This reaction is often catalyzed by heat or Lewis/Brønsted acids.

Mechanism of Aromatic aza-Claisen Rearrangement

Sources

Technical Support Center: Selective Mono-N-allylation of Anilines

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals engaged in the synthesis of N-allylated anilines. This resource is designed to provide in-depth, field-proven insights into a common synthetic challenge: the prevention of di-allylation. By understanding the underlying mechanisms and controlling key reaction parameters, you can achieve high selectivity for the desired mono-allylated product.

Frequently Asked Questions (FAQs)